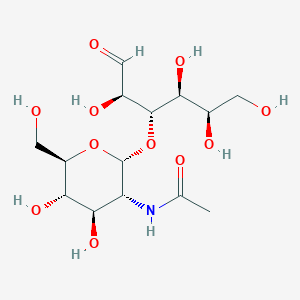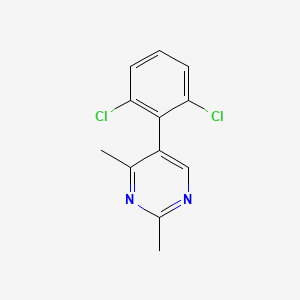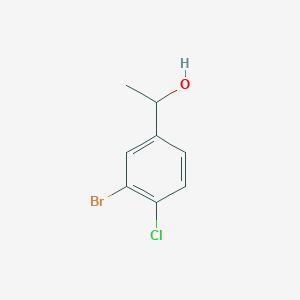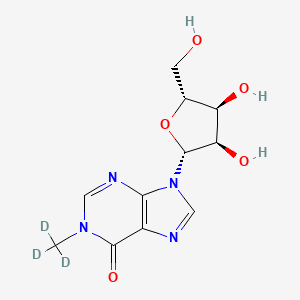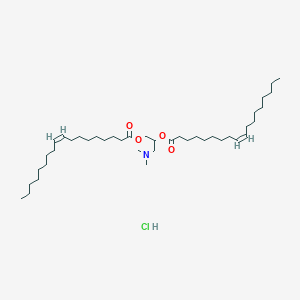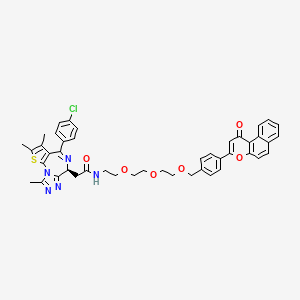![molecular formula C43H67N13O17S B15145166 (4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid is a complex organic molecule with a highly specific structure. This compound is notable for its intricate arrangement of amino acids and carboxylic acid groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. Common synthetic routes include:
Peptide Coupling Reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form peptide bonds.
Protecting Group Strategies: Employing protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect reactive sites during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where amino groups are present.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in studies of peptide synthesis.
Biology: Investigated for its role in protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of an enzyme, inhibiting its activity. This can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- **(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid
- **this compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct biochemical properties. Its ability to interact with multiple molecular targets makes it a versatile tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C43H67N13O17S |
|---|---|
Peso molecular |
1070.1 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H67N13O17S/c1-19(2)10-24(50-35(64)22(44)12-30(45)58)36(65)47-15-31(59)49-23(7-8-32(60)61)37(66)52-26(11-21-14-46-18-48-21)42(71)56-9-5-6-29(56)40(69)55-34(20(3)4)41(70)54-28(17-74)39(68)51-25(13-33(62)63)38(67)53-27(16-57)43(72)73/h14,18-20,22-29,34,57,74H,5-13,15-17,44H2,1-4H3,(H2,45,58)(H,46,48)(H,47,65)(H,49,59)(H,50,64)(H,51,68)(H,52,66)(H,53,67)(H,54,70)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t22-,23-,24-,25-,26-,27-,28-,29-,34-/m0/s1 |
Clave InChI |
GFHXQXTURUFUAG-YEEOUUIGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



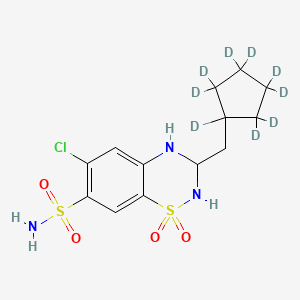
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
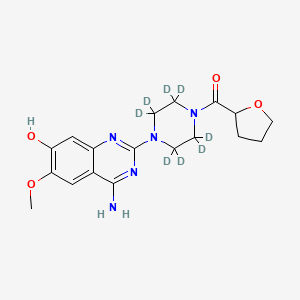
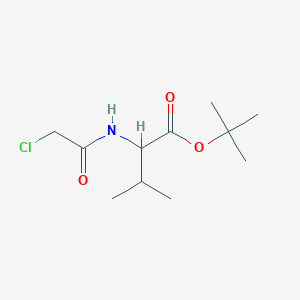
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
